1,1,1-Trifluoropent-4-en-2-amine hydrochloride
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Overview
Description
1,1,1-Trifluoropent-4-en-2-amine hydrochloride is a chemical compound with the molecular formula C5H9ClF3N. It is characterized by the presence of trifluoromethyl and amine groups, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride typically involves the reaction of 1,1,1-trifluoropent-4-en-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:
Starting Material Preparation: Synthesis of 1,1,1-trifluoropent-4-en-2-amine.
Reaction with Hydrochloric Acid: The amine is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Bulk Synthesis: Large-scale reaction of 1,1,1-trifluoropent-4-en-2-amine with hydrochloric acid.
Continuous Processing: Use of continuous flow reactors to enhance reaction efficiency and product consistency.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoropent-4-en-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1,1,1-Trifluoropent-4-en-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in the formation of new chemical bonds. Its trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoropentane: A related compound with similar trifluoromethyl functionality but lacking the amine group.
1,1,1-Trifluoropropan-2-ylamine: Another related compound with a shorter carbon chain.
Uniqueness
1,1,1-Trifluoropent-4-en-2-amine hydrochloride is unique due to its combination of trifluoromethyl and amine groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and applications .
Properties
Molecular Formula |
C5H9ClF3N |
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Molecular Weight |
175.58 g/mol |
IUPAC Name |
1,1,1-trifluoropent-4-en-2-amine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c1-2-3-4(9)5(6,7)8;/h2,4H,1,3,9H2;1H |
InChI Key |
NTXOWAXRHYWWNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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